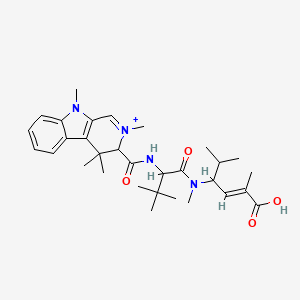

Milnamide D

Description

Discovery and Isolation of Milnamide D from Marine Organisms

This compound is a naturally occurring peptide that was first isolated from the marine sponge Cymbastela sp., collected in Papua New Guinea. frontiersin.org Its discovery was the result of efforts to identify new cytotoxic compounds from marine organisms. frontiersin.org Further research has led to the isolation of this compound and its analogues from other marine sponges, including Auletta sp. and Pipestela candelabra from Australia. nih.govnih.gov

The isolation process typically involves the extraction of the sponge biomass with organic solvents, followed by a series of chromatographic steps to separate the complex mixture of natural products. mdpi.com This process, often guided by bioassays to track the cytotoxic activity, ultimately yields the pure compound. mdpi.com The structure of this compound was elucidated using spectroscopic techniques, and its absolute configuration was confirmed through total synthesis.

Classification and Contextualization within Marine Natural Products

This compound belongs to the class of marine natural products known as non-ribosomal peptides (NRPs). frontiersin.org NRPs are a diverse family of secondary metabolites produced by microorganisms, including bacteria and fungi, as well as marine invertebrates. frontiersin.orgcmfri.org.in Unlike proteins, which are synthesized by ribosomes, NRPs are assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases. This unique biosynthetic pathway allows for the incorporation of non-proteinogenic amino acids and other unusual structural modifications, leading to a vast diversity of chemical structures and biological activities. frontiersin.org

Marine sponges, in particular, are a rich source of novel NRPs with potent biological activities. frontiersin.orgnih.gov Many of these compounds, including the milnamides and the related hemiasterlins, are characterized by the presence of unique amino acid residues and complex cyclic or linear structures. nih.gov The structural complexity and potent bioactivities of these molecules make them attractive targets for drug discovery and development. frontiersin.org

Overview of this compound's Significance in Contemporary Chemical Biology

Chemical biology is an interdisciplinary field that utilizes chemical tools and techniques to study and manipulate biological systems. academie-sciences.fr In this context, this compound has emerged as a significant molecule due to its potent and selective biological activity. nih.govnih.gov Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. frontiersin.orgnih.gov By disrupting the formation of microtubules, this compound induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov

This specific mode of action makes this compound a valuable molecular probe for studying the dynamics of the cytoskeleton and the mechanisms of mitosis. nih.gov Furthermore, its potent cytotoxicity against various cancer cell lines, including those resistant to other chemotherapy drugs, highlights its potential as a lead compound for the development of new anticancer agents. frontiersin.orgnih.gov The study of this compound and its analogues contributes to our understanding of structure-activity relationships, which is crucial for the design of more effective and selective therapeutic agents. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C31H45N4O4+ |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

(E)-4-[[3,3-dimethyl-2-[(2,4,4,9-tetramethyl-3H-pyrido[3,4-b]indol-2-ium-3-carbonyl)amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C31H44N4O4/c1-18(2)22(16-19(3)29(38)39)35(11)28(37)25(30(4,5)6)32-27(36)26-31(7,8)24-20-14-12-13-15-21(20)34(10)23(24)17-33(26)9/h12-18,22,25-26H,1-11H3,(H-,32,36,38,39)/p+1/b19-16+ |

InChI Key |

IGYZQXFOLRIXKB-KNTRCKAVSA-O |

Isomeric SMILES |

CC(C)C(/C=C(\C)/C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(C=[N+]1C)N(C3=CC=CC=C32)C)(C)C |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(C=[N+]1C)N(C3=CC=CC=C32)C)(C)C |

Synonyms |

milnamide D |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Assignment of Milnamide D

Methodologies for Isolation and Purification from Biological Matrices

Milnamide D, along with several analogues, has been isolated from marine sponges, such as those belonging to the genera Auletta and Pipestela. mdpi.com The isolation process from these biological matrices is a multi-step procedure designed to separate the target compound from a complex mixture of other natural products.

The general workflow commences with the extraction of the sponge material, typically using organic solvents to create a crude extract. This extract is then subjected to a series of chromatographic separations to purify the constituent compounds. These purification techniques often include:

Column Chromatography: This is a fundamental step used for the initial fractionation of the crude extract. Various stationary phases, such as silica (B1680970) gel or reversed-phase C18 silica, are employed to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is indispensable. Reversed-phase HPLC is commonly used, allowing for high-resolution separation of closely related peptides like the milnamides.

Size-Exclusion Chromatography: This method separates molecules based on their size and is useful for removing high molecular weight biopolymers or smaller impurities. mdpi.com

Ultrafiltration: This technique can be used to concentrate the sample and separate molecules based on their molecular weight cutoff. mdpi.comnih.gov

The combination of these methods allows for the isolation of this compound in a highly purified form, which is essential for subsequent structural analysis. mdpi.commdpi.com

Comprehensive Spectroscopic Analysis for Structural Determination

Once purified, the planar structure of this compound was determined through a suite of spectroscopic techniques.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, cryomicroprobe NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. measurlabs.comemerypharma.com For this compound, a series of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments were critical. researchgate.net

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to piece together the molecular framework. libretexts.orgupatras.gr

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within a spin system. emerypharma.com

HSQC spectra correlate protons directly to the carbons they are attached to.

The detailed analysis of these NMR datasets allows for the unambiguous assignment of all proton and carbon signals, thereby defining the planar structure of this compound. researchgate.net

Below is a table summarizing the ¹H and ¹³C NMR chemical shift data for this compound, which serves as a fingerprint for its structural identification.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. phdcentre.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly crucial for establishing the precise molecular weight of a compound, which allows for the determination of its molecular formula. phdcentre.com The molecular ion peak (M+) provides the molecular mass of the compound. savemyexams.com

In the case of this compound, HRESIMS provides the exact mass, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion. libretexts.orguni-saarland.de The resulting fragmentation pattern offers valuable structural information, often revealing the sequence of amino acid residues within the peptide by identifying characteristic losses of neutral fragments. libretexts.orgmsu.edu

Vibrational Spectroscopy and Electronic Absorption Spectroscopy

Infrared (IR) spectroscopy, a type of vibrational spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for amide N-H and C=O stretching, as well as C-H stretching vibrations, consistent with its peptidic nature.

Ultraviolet-Visible (UV-Vis) spectroscopy, an electronic absorption method, reveals the presence of chromophores. The UV spectrum helps to identify parts of the molecule that absorb light in the ultraviolet or visible range, such as aromatic rings or conjugated systems. upatras.gr

Elucidation of Absolute Configuration

Determining the absolute configuration of chiral centers is a final and critical step in the complete structural elucidation of a natural product. libretexts.orglibretexts.org For this compound, this was achieved primarily through chiroptical methods.

Chiroptical Methods (e.g., Circular Dichroism)

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.compace.edu Circular Dichroism (CD) spectroscopy is a key technique in this category. nih.gov The CD spectrum provides information about the spatial arrangement of atoms in a chiral molecule. mdpi.com

For the milnamide family of compounds, the absolute configurations were assigned by comparing their experimental CD spectra. mdpi.com Specifically, the sign of the Cotton effects in the CD spectrum of this compound was compared to those of related compounds like Milnamide A, whose absolute stereochemistry had been previously established through total synthesis or X-ray diffraction analysis. mdpi.com A similar CD spectrum suggests a similar absolute configuration for the chromophore-containing portions of the molecules. mdpi.com This comparative approach allowed for the confident assignment of the absolute stereochemistry at the chiral centers of this compound as (3S, 12S, 15S). mdpi.com

X-ray Crystallography of this compound or Its Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule. wikipedia.organton-paar.com This method involves directing X-rays at a single, high-quality crystal of a compound; the resulting diffraction pattern allows for the calculation of electron density and the exact positions of atoms, bond lengths, and angles. wikipedia.organton-paar.com

While the absolute configurations of the milnamide class of compounds, including Milnamides A, C, and D, have been determined by methods including synthesis and X-ray diffraction analysis, a specific crystal structure for this compound itself has not been the primary method of elucidation. mdpi.comnih.gov For instance, the structural elucidation of the related Milnamide C was supported by X-ray analysis. capes.gov.brnih.gov The initial structure of this compound was primarily solved through the interpretation of Nuclear Magnetic Resonance (NMR) and mass spectrometry data. nih.gov However, its absolute configuration was confirmed through synthetic efforts and by comparison with related compounds whose stereochemistry had been established, in some cases, by crystallographic means. mdpi.comnih.govacs.orgacs.org The challenge in obtaining a suitable crystal of this compound may be a limiting factor, a common issue with complex natural products.

Chemical Degradation and Marfey's Amino Acid Analysis

To unequivocally determine the stereochemistry of the amino acid components of this compound, chemical degradation followed by Marfey's amino acid analysis was employed. nih.govresearchgate.net This established method is crucial for assigning the absolute configuration (D or L) of individual amino acids within a peptide. mdpi.com

The procedure involves the complete acid hydrolysis of the peptide to break it down into its constituent amino acids. These free amino acids are then derivatized with Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). mdpi.combiosynth.com The resulting diastereomeric derivatives are then analyzed by reverse-phase high-performance liquid chromatography (HPLC). By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid can be assigned. mdpi.com

This analysis revealed that the tert-leucine residue in the milnamide family possesses the L-configuration. mdpi.comnih.gov Specifically, studies on the related Milnamides E-G confirmed the presence of L-tert-leucine, and it was established that they share this configuration with other known milnamides, including this compound. mdpi.comnih.govresearchgate.net

Structural Relationships and Comparative Analysis with Milnamide Analogues (Milnamide A, C, E-G) and Hemiasterlins

This compound belongs to a family of related small cytotoxic peptides, the milnamides and the hemiasterlins, isolated from marine sponges. nih.gov Their structures share a common dipeptide side chain composed of two unusual amino acid residues: tert-leucine and an N-methylvinylogous valine. mdpi.comnih.gov The primary distinction between these two families lies in the third structural component. In the milnamides, the dipeptide fragment is attached to a tetrahydro-β-carboline residue, whereas in the hemiasterlins, it is connected to a tri- or tetra-methylated tryptophan residue. mdpi.comnih.gov

This compound is structurally very close to its analogues. It is the oxidized derivative of Milnamide A, featuring a double bond within the tetrahydro-β-carboline ring system. mdpi.comnih.gov It has been observed that Milnamide A can auto-oxidize to form this compound when stored. mdpi.com The other milnamides differ by substitutions on the core structure. Milnamides A, C, and D all possess a methyl group at the N-9 position of the indole (B1671886) nucleus, a feature that is absent in Milnamides E, F, and G. mdpi.comnih.gov Milnamide C is an isomer of Milnamide A, while Milnamide F is distinguished by a carbonyl group at the C-1 position of the β-carboline system, in place of the methylene (B1212753) group found in other analogues. mdpi.com

Hemiasterlin (B1673049) (also known as Milnamide B) is considered the parent compound of its class and is structurally analogous to the milnamides but with an open tryptophan system instead of the cyclized β-carboline ring. nih.govnih.gov

Table 1: Comparative Structural Features of Milnamide Analogues and Hemiasterlin

| Compound | Core Moiety | Key Structural Features / Differences |

| Milnamide A | Tetrahydro-β-carboline | N-9 methyl group present. mdpi.comnih.gov |

| Hemiasterlin (Milnamide B) | Trimethylated Tryptophan | Open tryptophan ring system; considered a hemiasterlin. nih.govnih.gov |

| Milnamide C | Tetrahydro-β-carboline | Isomer of Milnamide A; N-9 methyl group present. mdpi.comnih.gov |

| This compound | Tetrahydro-β-carboline | Oxidized form of Milnamide A; N-9 methyl group present. mdpi.comnih.govnih.gov |

| Milnamide E | Tetrahydro-β-carboline | Lacks the N-9 methyl group. mdpi.comnih.gov |

| Milnamide F | Tetrahydro-β-carbolinone | Carbonyl at C-1; lacks the N-9 methyl group. mdpi.com |

| Milnamide G | Tetrahydro-β-carboline | Oxidized form of Milnamide E; lacks the N-9 methyl group. mdpi.com |

Biosynthetic Investigations of Milnamide D

Proposed Biogenetic Pathways of Milnamide D

The structural characteristics of this compound, a modified peptide, strongly suggest its formation through a non-ribosomal peptide synthetase (NRPS) pathway. scispace.com NRPSs are large, multifunctional enzymes that bacteria and fungi use to assemble peptides without the use of ribosomes. scispace.com This mode of synthesis allows for the incorporation of non-proteinogenic amino acids and modifications, which are common features of milnamides and other marine peptides. nih.gov

The proposed biogenesis of this compound likely begins with the activation of its constituent amino acid precursors. Based on its chemical structure, these precursors are hypothesized to include both standard and modified amino acids. The enantioselective total synthesis of a related compound, (+)-milnamide A, and the observation of its autoxidation to (+)-milnamide D, provides further insight into the final steps of the pathway. nih.gov

A proposed overview of the biogenetic pathway is presented in the table below:

| Step | Description | Putative Precursors/Intermediates |

| 1 | Activation of precursor amino acids | L-amino acids, non-proteinogenic amino acids |

| 2 | Sequential condensation of amino acids | Dipeptidyl and tripeptidyl intermediates |

| 3 | Modification and cyclization | Linear peptide precursor |

| 4 | Release from the NRPS complex | Milnamide A |

| 5 | Post-synthesis modification (autoxidation) | This compound |

Identification of Precursors and Enzymatic Machinery

The biosynthesis of this compound is presumed to be carried out by a classic NRPS enzymatic assembly line. nih.gov This machinery is modular, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. researchgate.net

The core enzymatic domains of an NRPS module and their respective functions are detailed in the following table:

| Domain | Function |

| Adenylation (A) | Selects and activates a specific amino acid as an aminoacyl adenylate. |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid via a thioester bond. |

| Condensation (C) | Catalyzes the formation of a peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain. |

| Epimerization (E) | (Optional) Converts an L-amino acid to its D-epimer. |

| Methylation (M) | (Optional) Adds a methyl group to the peptide backbone or side chain. |

| Thioesterase (TE) | Catalyzes the release of the final peptide product, often through cyclization. |

While the specific enzymes for this compound biosynthesis have not been fully characterized, the general mechanism is understood to involve the sequential action of these domains. nih.gov The process is initiated by the loading of the first amino acid onto the first module's T domain. The chain is then elongated through the successive actions of the C, A, and T domains of the subsequent modules. Finally, a TE domain releases the mature peptide.

Genetic Basis for this compound Biosynthesis

The enzymatic machinery for the production of natural products like this compound is encoded in biosynthetic gene clusters (BGCs). nih.govplos.org These are physically co-located sets of genes on the chromosome that encode all the necessary proteins for the synthesis of a specific secondary metabolite. plos.org The modular nature of NRPS enzymes is mirrored in the modular organization of their corresponding genes within the BGC. plos.org

The identification and characterization of the this compound BGC are essential for several reasons:

Understanding Regulation: It would reveal how the production of this compound is controlled within the producing organism.

Heterologous Expression: The entire BGC could be transferred to a more easily cultivable host organism for sustainable production.

Biosynthetic Engineering: The BGC could be manipulated to produce novel analogues of this compound.

Although the specific BGC for this compound has not yet been reported, genomic mining of the producing marine sponge, Cymbastela sp., or its associated microorganisms is a promising strategy for its discovery. researchgate.net

Chemoenzymatic Approaches to this compound and Analogues

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govmdpi.com This approach is particularly valuable for the synthesis of complex natural products like this compound and for the generation of diverse analogues. mit.edufrontiersin.org

Key aspects of chemoenzymatic strategies applicable to this compound include:

Enzymatic Resolution: Using enzymes to separate racemic mixtures of synthetic precursors, ensuring the correct stereochemistry of the final product.

Regioselective and Stereoselective Modifications: Employing enzymes to introduce functional groups at specific positions on a synthetic intermediate, a task that can be challenging to achieve with purely chemical methods. nih.gov

Fragment Condensation: Using enzymes like ligases to join synthetically prepared peptide fragments in a specific manner. nih.gov

The development of chemoenzymatic routes to this compound and its analogues holds significant promise for overcoming the limitations of supply from natural sources and for exploring the structure-activity relationships of this important class of molecules. nih.govdnascript.com

Chemical Synthesis Strategies for Milnamide D and Its Analogues

Historical Development of Synthetic Approaches to Milnamide-Related Peptides

The milnamides and the structurally similar hemiasterlins are part of a larger family of cytotoxic tripeptides derived from marine sponges. nih.govgriffith.edu.au The initial discovery of these compounds, such as Milnamide A from the sponge Auletta cf. constricta, spurred interest in their total synthesis to confirm their proposed structures and to provide material for biological testing. acs.org Early synthetic efforts in the broader field of peptide synthesis were often conducted in solution, a classical approach that has a long history. nih.gov However, the advent of solid-phase peptide synthesis (SPPS), pioneered by Merrifield, revolutionized the field by anchoring the nascent peptide chain to a polymer support, thereby simplifying the purification process after each coupling step. nih.gov

The structural complexity of milnamide-related peptides, which often feature unusual and sterically hindered amino acid residues, necessitated the development of more advanced and tailored synthetic strategies. nih.govresearchgate.net These peptides contain a dipeptide side chain composed of two unnatural amino acids, tert-leucine and N-methylvinylogous valine. griffith.edu.au The challenges in synthesizing these molecules spurred the development of novel methodologies for peptide bond formation and stereocontrol. researchgate.net

Total Synthesis of Milnamide A and its Enantioselective Pathways

While a direct total synthesis of Milnamide D has not been extensively detailed, the enantioselective total synthesis of the closely related Milnamide A provides significant insights. It has been proposed that Milnamide A can undergo autoxidation to form this compound, suggesting that a synthesis of Milnamide A could be a viable route to this compound. acs.orgacs.org

Key Carbon-Carbon and Amide Bond Forming Reactions

The synthesis of milnamide-related peptides like hemiasterlin (B1673049) has utilized powerful bond-forming reactions. For instance, the Ugi four-component reaction (Ugi-4CR) has been employed as a key step in a convergent synthesis of hemiasterlin. nih.gov This multicomponent reaction allows for the rapid assembly of complex peptide backbones from simpler starting materials.

The formation of the amide bonds, particularly between sterically hindered amino acids, is a significant challenge. Specialized coupling reagents and methodologies have been developed to overcome this hurdle. For example, the use of Bts (N-benzyl-p-toluenesulfonamide)-protected amino acid chlorides has been shown to be effective in coupling sterically demanding residues. acs.org

Stereocontrol Strategies in Asymmetric Synthesis

Achieving the correct stereochemistry is a critical aspect of the total synthesis of natural products. In the synthesis of milnamide-related compounds, various strategies for stereocontrol have been implemented. Asymmetric synthesis often relies on the use of chiral auxiliaries, such as Evans' oxazolidinone, to induce stereoselectivity in key bond-forming steps. nih.gov

Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. For instance, an organocatalyzed α-hydrazination of a sterically congested aldehyde has been used to establish a key stereocenter in the synthesis of hemiasterlin. researchgate.net Furthermore, Brønsted acid catalysis has been successfully applied to the enantioselective addition of hydrazones to 3-indolylmethanols, providing a route to artificial tryptophan derivatives, which are relevant to the synthesis of milnamide analogues. rsc.org The development of new catalytic systems continues to advance the stereocontrolled synthesis of complex peptides. digitellinc.com

| Stereocontrol Strategy | Application in Milnamide-Related Synthesis | Reference |

| Chiral Auxiliaries | Use of Evans' oxazolidinone for enantiomerically pure tetramethyltryptophan unit. | nih.gov |

| Organocatalysis | α-hydrazination of a sterically congested aldehyde. | researchgate.net |

| Brønsted Acid Catalysis | Enantioselective addition of hydrazones to 3-indolylmethanols for artificial tryptophan derivatives. | rsc.org |

Convergent versus Linear Synthetic Methodologies

Synthetic strategies can be broadly categorized as either linear or convergent. A linear synthesis builds the target molecule in a stepwise fashion, with each step adding a new piece to the growing chain. In contrast, a convergent synthesis involves the independent synthesis of several fragments of the target molecule, which are then coupled together in the final stages.

Synthetic Routes to this compound Analogues and Structurally Related Compounds

The synthesis of analogues of this compound and related compounds is crucial for exploring structure-activity relationships and developing new therapeutic leads. frontiersin.org The structural complexity of these natural products often limits their direct chemical synthesis for large-scale production. frontiersin.org

Design and Synthesis of Chemically Modified Analogues for Research Purposes

The design and synthesis of chemically modified analogues allow researchers to probe the pharmacophore of the natural product and to optimize its biological activity. frontiersin.org For example, synthetic efforts have focused on creating analogues of hemiasterlin with improved properties. researchgate.net The modification of the peptide backbone or the amino acid side chains can lead to analogues with enhanced potency or selectivity. griffith.edu.au

Novel Methodologies for Peptide and Heterocycle Synthesis

The synthesis of complex natural products like this compound, a linear peptide isolated from the marine sponge Cymbastela sp., often requires the development and application of innovative synthetic methodologies. scispace.com These strategies are crucial for efficiently constructing both the peptide backbone and the embedded heterocyclic moieties.

Modern peptide synthesis has largely shifted towards Solid-Phase Peptide Synthesis (SPPS) due to its suitability for creating long and complex peptide chains with high purity and the potential for automation. sterlingpharmasolutions.comopenaccessjournals.com In SPPS, the peptide chain is incrementally built upon a solid resin support. sterlingpharmasolutions.com Key steps in this process include the selection of an appropriate resin, sequential deprotection of the N-terminal protecting group (commonly Fmoc or Boc), activation and coupling of the subsequent amino acid, and finally, cleavage of the completed peptide from the resin support followed by purification, typically using High-Performance Liquid Chromatography (HPLC). sterlingpharmasolutions.comnih.gov For particularly challenging sequences prone to aggregation, microwave-assisted SPPS can be employed to enhance reaction rates and yields. nih.govunifi.it This technique allows for precise temperature and pressure control, often leading to shorter synthesis times and reduced racemization. nih.gov

The synthesis of heterocyclic components within a peptide structure presents its own set of challenges. General strategies for forming heterocycles often involve the cyclization of acyclic precursors followed by dehydration. youtube.com A common approach is the reaction of a dicarbonyl species with a heteroatom source. For instance, the Paal-Knorr synthesis can be used to form furans and pyrroles from 1,4-dicarbonyls. youtube.com More complex, multi-heterocyclic systems can be assembled through cascade reactions, combining multiple bond-forming events in a single pot to rapidly build molecular complexity. frontiersin.org Such strategies, like the combination of an Ugi three-component reaction with a subsequent aza Diels-Alder reaction, are powerful tools for creating diverse heterocyclic scaffolds. frontiersin.org Metal-free synthesis approaches are also gaining prominence for their environmental benefits and complementary reactivity to traditional metal-catalyzed cross-coupling reactions. mdpi.com

Derivatization Techniques for Analytical and Research Applications

Chemical derivatization is a powerful technique used to modify the structure of an analyte to enhance its analytical properties. nih.govspectroscopyonline.com In the context of a complex peptide like this compound, derivatization can be employed to improve detection sensitivity, facilitate chromatographic separation, or enable structure-activity relationship (SAR) studies. jfda-online.com

Introduction of Reporter Tags for Spectroscopic Studies

To study the localization, dynamics, and interactions of peptides and proteins, various reporter tags can be introduced. bakerlab.org These tags provide a measurable signal, often spectroscopic, that allows for the monitoring of the molecule of interest. agrisera.com

One common strategy is the introduction of a fluorophore. This can be achieved by reacting the peptide with a small-molecule fluorophore that has a reactive group selective for a particular functional group on the peptide. bakerlab.org Alternatively, genetically encoded peptide tags can be fused to the protein of interest, which can then be specifically labeled with a chemical reporter. nih.gov An ideal tag is small, specific, and compatible with a range of reporters. nih.gov

For mass spectrometry-based studies, specialized tags can be synthesized and attached to peptides. uni-muenchen.de These tags are designed to have specific fragmentation patterns, which can help in the identification and quantification of modified peptides, especially those present in low abundance. uni-muenchen.de The synthesis of such tags often involves standard amide coupling reactions to attach a reporter moiety to a linker that can then be conjugated to the peptide. uni-muenchen.de

The choice of reporter tag depends on the specific application. For fluorescence imaging, bright and photostable organic fluorophores are often preferred. nih.gov For structural studies using techniques like X-ray crystallography, unnatural amino acids with unique spectroscopic signatures can be incorporated site-specifically into the peptide sequence. nih.gov It is crucial that the reporter tag itself does not significantly perturb the native structure or function of the peptide being studied. nih.gov

Functional Group Modifications for SAR Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. slideshare.net By systematically modifying the functional groups of a lead compound like this compound, researchers can identify which parts of the molecule are essential for its activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile. slideshare.netmdpi.com

Functional group modifications can involve a wide range of chemical transformations. For example, the replacement of a methyl group with an amino group or vice versa can dramatically alter a compound's biological properties. slideshare.net In the context of peptides, SAR studies often involve:

Amino Acid Substitution: Replacing individual amino acids with natural or unnatural analogues to probe the importance of side-chain functionality, stereochemistry, and size.

Backbone Modification: Altering the peptide backbone, for instance, by introducing N-methyl groups, to increase proteolytic stability.

Side-Chain Modification: Chemically altering the functional groups on amino acid side chains. For example, esterification of a carboxylic acid or acylation of an amine. jfda-online.com

Modification of Heterocyclic Moieties: Altering the substitution pattern or the core structure of any heterocyclic components.

The insights gained from these modifications guide the design of new analogues with improved therapeutic potential. For instance, SAR studies on the marine natural product jasplakinolide (B32604) revealed that modifications to the tryptophan residue were not well-tolerated, whereas changes to the alanine (B10760859) side chain did not significantly diminish its activity. nih.gov Similarly, for manzamine A, another marine-derived alkaloid, SAR studies have explored modifications at various positions to understand their impact on bioactivity. dntb.gov.ua

Molecular and Cellular Biological Activities of Milnamide D

In Vitro Antiproliferative and Cytotoxic Activities

The antiproliferative and cytotoxic effects of Milnamide D have been evaluated across a range of cancer cell lines, revealing its potential as an anticancer agent.

Evaluation Across Various Cancer Cell Lines (e.g., HCT-116, PC3, MDA-MB-435, P388)

This compound has demonstrated cytotoxic activity against several human cancer cell lines. Notably, it has been shown to be active against human colon carcinoma HCT-116 cells. frontiersin.orgmdpi.com Research has also documented its cytotoxic effects against PC3 human prostate cancer cells and murine leukemia P388 cells. researchgate.netmdpi.com Furthermore, the related compound, Milnamide C, has shown significant activity against MDA-MB-435 breast cancer cells. frontiersin.org

Dose-Response Relationships and Potency Assessment (IC50 values)

The potency of this compound's cytotoxic activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. In HCT-116 human colon cancer cells, this compound exhibited a potent IC50 value of 66 nM. frontiersin.org Studies on PC3 prostate cancer cells have shown that milnamide family compounds can have IC50 values in the picomolar to submicromolar range. researchgate.netmdpi.com For comparison, the related Milnamide C showed an IC50 value of 3.2 x 10⁻¹ μg/mL against MDA-MB-435 breast cancer cells. frontiersin.org

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

| Compound | Cell Line | IC50 Value |

|---|---|---|

| This compound | HCT-116 (Human Colon Carcinoma) | 66 nM frontiersin.org |

| Milnamide Family | PC3 (Human Prostate Cancer) | Picomolar to submicromolar range researchgate.netmdpi.com |

| Milnamide C | MDA-MB-435 (Human Breast Cancer) | 3.2 x 10⁻¹ μg/mL frontiersin.org |

Mechanisms of Cellular Action

The cytotoxic effects of this compound are attributed to its interference with fundamental cellular processes, including microtubule dynamics, cell cycle progression, and the induction of programmed cell death.

Inhibition of Tubulin Polymerization and Microtubule Dynamics Disruption

A key mechanism of action for this compound is its ability to inhibit tubulin polymerization. frontiersin.orgmdpi.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com this compound disrupts normal microtubule dynamics by interfering with tubulin assembly, leading to microtubule depolymerization. researchgate.net The IC50 value for the inhibition of tubulin polymerization by this compound has been reported as 16 μM. frontiersin.org This disruption of the microtubule network is a common mechanism for many potent anticancer agents. mdpi.comnih.gov

Cell Cycle Perturbations (e.g., Mitotic Arrest, G2/M phase accumulation)

By disrupting microtubule dynamics, this compound interferes with the formation and function of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division. This interference leads to a halt in the cell cycle, specifically causing mitotic arrest. dntb.gov.uatargetmol.com This arrest often occurs at the G2/M checkpoint, the transition phase between the second growth phase and mitosis. mdpi.comresearchgate.net The accumulation of cells in the G2/M phase is a characteristic effect of compounds that target microtubules. nih.govmedsci.org

Induction of Apoptosis and Programmed Cell Death Pathways

The sustained mitotic arrest and cellular stress caused by the disruption of microtubule function ultimately trigger programmed cell death, or apoptosis. mdpi.comnih.gov Apoptosis is a regulated process of cell self-destruction that is essential for removing damaged or unwanted cells. ijbcp.com By inducing apoptosis, this compound ensures the elimination of cancer cells that are unable to complete mitosis due to the compromised microtubule network. researchgate.netmdpi.com

Modulation of Key Cellular Processes (e.g., microfilament networks, protein synthesis)

This compound exerts its potent cytotoxic effects primarily through the disruption of the microtubule network, a critical component of the cellular cytoskeleton. nih.gov Microtubules, which are polymers of the protein tubulin, are essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnih.gov Research has demonstrated that this compound is a potent inhibitor of tubulin polymerization. nih.govfrontiersin.org By interfering with the assembly of tubulin into microtubules, this compound effectively halts the cell cycle, leading to cell death. nih.gov For instance, this compound was found to inhibit tubulin polymerization with an IC₅₀ value of 16 μM. frontiersin.org Its activity against the microtubule cytoskeleton has been confirmed in studies where it was shown to cause microtubule depolymerization. nih.govcapes.gov.br

It is important to distinguish this activity from the disruption of microfilament networks, which are composed of actin. nih.gov Some marine natural products, such as geodiamolides, are known to disrupt actin microfilaments, but the primary target of this compound is the tubulin-microtubule system. nih.govnih.gov While inhibition of protein synthesis is another mechanism employed by some marine peptides, current research on this compound has predominantly highlighted its role as a tubulin polymerization inhibitor, and strong evidence for its direct, significant inhibition of protein synthesis is not established in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of this compound

The potent biological activity of this compound has prompted investigations into its structure-activity relationship (SAR), aiming to understand which parts of the molecule are responsible for its function. These studies involve comparing the activity of this compound with its naturally occurring and synthetic analogs.

Identification of Pharmacophores and Essential Structural Features

The core structure of milnamides and the related hemiasterlins provides significant insight into the essential pharmacophoric features required for their cytotoxic activity. The key structural components of this compound are:

The Dipeptide Side Chain : A crucial feature is the dipeptide side chain composed of two unnatural amino acid residues: tert-leucine and N-methylvinylogous valine. nih.gov SAR studies on the related hemiasterlin (B1673049) class of molecules have shown that these two residues are essential for maintaining high bioactivity. mdpi.com

Correlation Between Chemical Modifications and Biological Response

Analysis of this compound and its analogs reveals a clear correlation between specific chemical modifications and the resulting biological response, particularly cytotoxicity. The primary point of variation among several known milnamides lies in the tetrahydro-β-carboline ring system.

A prominent example is the comparison between Milnamide A and this compound. This compound possesses an imine functional group at the C-1 position of the β-carboline ring, whereas Milnamide A has a saturated methylene (B1212753) at the same position. This single modification results in a dramatic increase in cytotoxic potency. Against the HCT-116 human colon carcinoma cell line, this compound exhibits an IC₅₀ value of 66 nM, making it substantially more potent than Milnamide A. frontiersin.org This highlights that the imine functionality is a critical contributor to the high potency of this compound.

Further studies on other analogs, such as Milnamide C, which also features a modified carboline ring, have confirmed that this region of the molecule is pivotal for its potent cytotoxic and microtubule-depolymerizing effects. frontiersin.orgnih.gov The isolation and evaluation of new analogs, Milnamide E, F, and G, from the sponge Pipestela candelabra further underscore the importance of the core scaffold, as these compounds also demonstrated potent cytotoxicity in the picomolar to sub-micromolar range against prostate cancer (PC3) cells. nih.govmdpi.comresearchgate.net

| Compound | Key Structural Modification (vs. Milnamide A) | Reported Cytotoxicity (IC₅₀) | Cell Line | Reference |

|---|---|---|---|---|

| Milnamide A | Baseline (CH₂ at C-1 of β-carboline) | Not specified in these results | - | nih.gov |

| This compound | Imine (C=N) at C-1 of β-carboline | 66 nM | HCT-116 | frontiersin.org |

| Milnamide C | Modified β-carboline | 0.32 µg/mL | MDA-MB-435 | frontiersin.org |

| Hemiasterlin (Milnamide B) | Trimethylated tryptophan instead of β-carboline | 48.4 pM | PC3 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. mdpi.comresearchgate.net This approach is valuable in drug discovery for predicting the activity of novel compounds and guiding the design of more potent and selective analogs. mdpi.comscilit.com While QSAR studies have been applied to various families of marine peptides to understand their bioactivity, a specific, detailed QSAR model for this compound and its direct analogs has not been prominently reported in the reviewed scientific literature. researchgate.netscilit.comresearchgate.netscielo.org.mx The development of such a model in the future could further elucidate the precise structural requirements for cytotoxicity and guide the synthesis of novel, therapeutically valuable agents based on the milnamide scaffold.

Computational Chemistry and Molecular Modeling of Milnamide D

Molecular Docking Simulations for Ligand-Target Binding Elucidation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. acs.org This technique is fundamental in structure-based drug design to understand how a molecule like Milnamide D interacts with its target, which is known to be tubulin. nih.govmdpi.com The process involves placing the three-dimensional structure of this compound into the binding site of a tubulin model and evaluating the most stable binding poses. explorationpub.com

Molecular docking algorithms predict the specific conformation (pose) of this compound within the tubulin binding site, typically the colchicine-binding site for many microtubule destabilizing agents. plos.orgresearchgate.net These predictions are ranked using scoring functions, which estimate the binding affinity (or binding free energy). A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand complex. mdpi.com

While specific docking studies on this compound are not publicly documented, a typical study would yield data similar to the illustrative table below, predicting the binding energy for various poses.

Illustrative Data Table: Predicted Binding Affinities for this compound with Tubulin This table is a hypothetical representation of typical molecular docking results and is not based on published data for this compound.

| Docking Pose ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| D-T_Pose_01 | -9.8 | 15.5 |

| D-T_Pose_02 | -9.5 | 25.1 |

| D-T_Pose_03 | -9.1 | 48.7 |

| D-T_Pose_04 | -8.7 | 95.2 |

| D-T_Pose_05 | -8.4 | 160.3 |

These predicted affinities help researchers prioritize the most likely binding conformations for further analysis. compchem.nl The accuracy of these predictions can be enhanced by combining docking with more computationally intensive methods like molecular dynamics simulations. mdpi.com

Beyond predicting the binding pose, docking simulations provide a detailed map of the non-covalent interactions between the ligand and the protein. nih.gov These interactions are crucial for the stability of the complex and the biological activity of the compound. For this compound binding to tubulin, these would include:

Hydrogen Bonds: These are strong, directional interactions between hydrogen bond donors (like N-H groups in the peptide backbone of this compound) and acceptors (like carbonyl oxygens on tubulin residues).

Hydrophobic Contacts: These interactions occur between the nonpolar regions of this compound and hydrophobic amino acid residues in the tubulin binding pocket (e.g., Valine, Leucine, Phenylalanine), contributing significantly to binding. plos.org

Electrostatic Interactions: These involve attractions or repulsions between charged or polar groups on the ligand and the protein.

An analysis of the top-ranked docking pose would identify the specific amino acid residues involved in these interactions, as illustrated in the hypothetical table below.

Illustrative Data Table: Key Molecular Interactions for this compound in the Tubulin Binding Site (Pose D-T_Pose_01) This table is a hypothetical representation of typical molecular interaction data and is not based on published data for this compound.

| Interaction Type | This compound Atom/Group | Tubulin Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | Asn258 | 2.9 |

| Hydrogen Bond | Amide Hydrogen | Gln11 | 3.1 |

| Hydrophobic (Alkyl) | tert-Leucine side chain | Val238 | 3.8 |

| Hydrophobic (Pi-Alkyl) | Valine side chain | Tyr202 | 4.2 |

| Hydrophobic (Alkyl) | Methyl group | Cys241 | 3.9 |

Prediction of Binding Modes and Affinities

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the system's dynamic evolution. nih.gov For this compound, MD simulations can be used to explore its conformational flexibility in solution (its "conformational landscape") or to assess the stability of its complex with tubulin. nih.gov An MD simulation of the this compound-tubulin complex, starting from a docked pose, can validate the binding mode and provide insights into the dynamics of the interaction. mdpi.commdpi.com Key metrics from such simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, indicating the stability of the complex over the simulation time. mdpi.comnih.gov

Illustrative Data Table: MD Simulation Stability Metrics for this compound-Tubulin Complex This table is a hypothetical representation of typical MD simulation results and is not based on published data for this compound.

| Simulation Time (ns) | RMSD of this compound (Å) | RMSD of Tubulin Binding Site (Å) | Number of Interface H-Bonds |

|---|---|---|---|

| 0 | 0.00 | 0.00 | 3 |

| 20 | 1.15 | 1.25 | 2 |

| 40 | 1.21 | 1.30 | 3 |

| 60 | 1.18 | 1.28 | 3 |

| 80 | 1.25 | 1.35 | 2 |

| 100 | 1.23 | 1.33 | 3 |

A stable RMSD value over time suggests that the ligand remains securely in the binding pocket, confirming a stable binding mode. plos.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. wikipedia.orgmdpi.com Methods like Density Functional Theory (DFT) can be applied to this compound to understand its intrinsic properties, which ultimately govern its reactivity and interactions. nih.gov

Key properties calculated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict where the molecule is likely to engage in electrostatic interactions or hydrogen bonding.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the charge distribution and polarity.

Illustrative Data Table: Calculated Quantum Chemical Properties of this compound This table is a hypothetical representation of typical quantum chemical calculation results and is not based on published data for this compound.

| Property | Value |

|---|---|

| Energy of HOMO (eV) | -6.52 |

| Energy of LUMO (eV) | -1.21 |

| HOMO-LUMO Gap (eV) | 5.31 |

| Dipole Moment (Debye) | 4.8 |

These quantum chemical descriptors provide a fundamental understanding of this compound's reactivity and can help rationalize the interactions observed in docking and MD simulations. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues in the Study of Milnamide D

The marine-derived linear peptide Milnamide D, originally isolated from the sponge Cymbastela sp., has demonstrated significant cytotoxic and tubulin polymerization inhibitory activities. scispace.comfrontiersin.orgresearchgate.net While initial studies have laid a foundation for understanding its potential, numerous avenues for future research remain to fully elucidate its properties and mechanisms.

Q & A

Q. What are the key biosynthetic pathways and enzymes involved in Milnamide D production?

this compound is hypothesized to derive from β-carboline alkaloid biosynthesis, with strictosidine synthase (STR) playing a critical role in early-stage indole alkaloid formation . Methodologically, researchers can use isotopic labeling (e.g., -glucose) to trace biosynthetic intermediates in microbial cultures, paired with LC-MS/MS for metabolite profiling. Comparative genomic analysis of host organisms (e.g., marine sponges or symbiotic bacteria) may identify candidate enzymes.

Q. How can researchers validate the stereochemical configuration of this compound during synthesis?

Enantioselective synthesis, as demonstrated in Liu et al. (2004), employs chiral auxiliaries or catalysts to control stereochemistry . Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography are essential for confirming spatial arrangements. Circular dichroism (CD) spectroscopy can further validate optical activity.

Q. What analytical techniques are recommended for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 254 nm is standard for purity evaluation. Coupling with high-resolution mass spectrometry (HRMS) ensures molecular identity. For trace impurities, ultra-performance convergence chromatography (UPC²) with supercritical CO improves resolution .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Discrepancies often arise from variability in assay conditions (e.g., cell line viability, solvent controls). A systematic approach includes:

Q. What experimental designs address the instability of this compound during in vitro studies?

Autoxidation of this compound, as noted in Liu et al. (2004), necessitates stability studies under controlled O levels . Recommendations:

- Use anaerobic chambers for cell-based assays.

- Incorporate antioxidants (e.g., ascorbic acid) in buffer systems.

- Monitor degradation kinetics via time-resolved LC-MS and adjust dosing intervals accordingly.

Q. How can researchers optimize enantioselective synthesis yields for this compound analogs?

Hybrid catalytic systems (e.g., organocatalyst-metal complexes) improve enantiomeric excess (ee). Statistical design of experiments (DoE), such as Box-Behnken models, optimizes reaction parameters (temperature, solvent polarity, catalyst loading). Post-reaction, simulated moving bed (SMB) chromatography enhances separation efficiency .

Q. What methodologies reconcile discrepancies in reported molecular targets of this compound?

Contradictory target identification (e.g., tubulin vs. kinase inhibition) requires:

- Affinity chromatography with this compound-conjugated beads to isolate binding partners.

- Surface plasmon resonance (SPR) for real-time binding kinetics.

- CRISPR-Cas9 knockout models to validate target relevance in phenotypic assays .

Data and Reproducibility

Q. How should researchers handle variability in this compound’s IC50_{50}50 values across pharmacological studies?

Report IC values with confidence intervals (95% CI) and specify assay conditions (e.g., cell passage number, serum concentration). Use standardized reference compounds (e.g., paclitaxel for cytotoxicity) to calibrate inter-lab variability. Publicly share raw dose-response curves via repositories like Zenodo .

Q. What statistical frameworks are suitable for analyzing this compound’s synergistic effects in combination therapies?

Chou-Talalay’s combination index (CI) method quantifies synergism/antagonism. For multi-omics data (transcriptomics + proteomics), Bayesian network analysis identifies synergistic pathways. Reproducibility requires pre-registering analysis pipelines on platforms like OSF .

Q. How can computational models improve this compound’s structure-activity relationship (SAR) studies?

Molecular dynamics (MD) simulations predict binding poses in silico. Machine learning (ML) models trained on public bioactivity data (e.g., ChEMBL) can prioritize analogs for synthesis. Validate predictions with free-energy perturbation (FEP) calculations and experimental IC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.